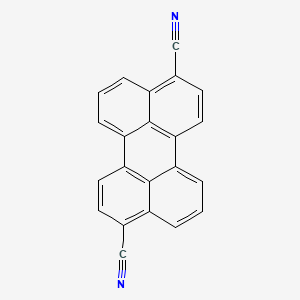
Perylene-3,9-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perylene-3,9-dicarbonitrile is an organic compound with the molecular formula C22H10N2. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two cyano groups at the 3 and 9 positions of the perylene core. This compound is known for its high thermal stability and unique electronic properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perylene-3,9-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of perylene-3,9-dicarboxylic acid with a dehydrating agent such as thionyl chloride can yield this compound. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Perylene-3,9-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,9-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perylene-3,9-dicarboxylic acid, while reduction can produce perylene-3,9-diamine .
Scientific Research Applications
Perylene-3,9-dicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: This compound is employed in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells
Mechanism of Action
The mechanism by which perylene-3,9-dicarbonitrile exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the behavior of biological molecules, electronic devices, and other systems in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative with different functional groups.
Perylene-3,4-dicarboxylic acid: A compound with carboxylic acid groups instead of cyano groups.
Perylene-3,4,9,10-tetracarboxylic diimide: A derivative with imide groups, often used in organic electronics.
Uniqueness
Perylene-3,9-dicarbonitrile is unique due to its specific substitution pattern and the presence of cyano groups, which impart distinct electronic properties. These properties make it particularly valuable in applications requiring high thermal stability and efficient charge transport .
Properties
CAS No. |
103147-46-2 |
|---|---|
Molecular Formula |
C22H10N2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
perylene-3,9-dicarbonitrile |
InChI |
InChI=1S/C22H10N2/c23-11-13-7-10-20-18-6-2-4-16-14(12-24)8-9-19(22(16)18)17-5-1-3-15(13)21(17)20/h1-10H |
InChI Key |
OMXBVTSQEJRZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C5C3=CC=CC5=C(C=C4)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


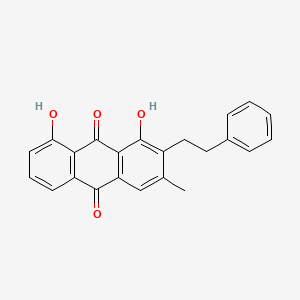
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

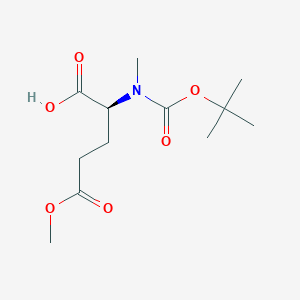

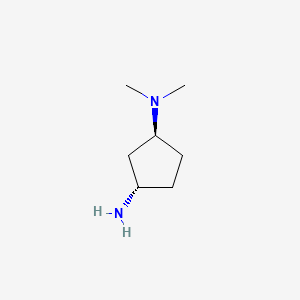


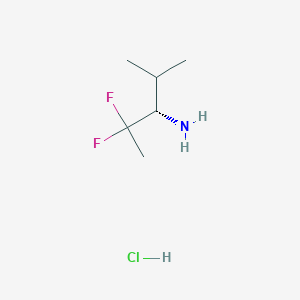
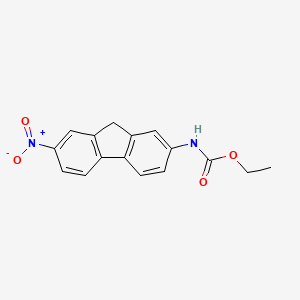
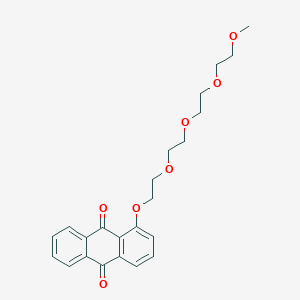
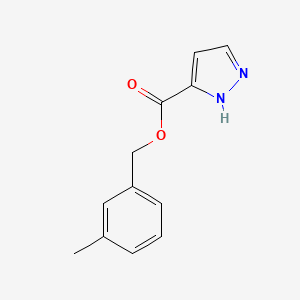
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
